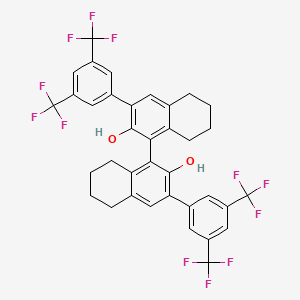

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Description

This binaphthol derivative (CAS 618854-91-4) is a chiral diol with a complex structure featuring:

- Octahydro binaphthyl core: Enhances conformational rigidity and solubility compared to non-hydrogenated analogs .

- 3,5-Bis(trifluoromethyl)phenyl substituents: Electron-withdrawing groups that enhance Lewis acidity, making it valuable in asymmetric catalysis .

- Molecular formula: C₃₆H₂₆F₁₂O₂ (MW 718.6 g/mol), with ≥95% purity available for research use .

Its stereochemical configuration (R-enantiomer) is critical for enantioselective applications, such as chiral ligand synthesis .

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16,49-50H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGSABWUJQZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable naphthol derivative under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions usually include a solvent such as chloroform and a temperature range of 195-196°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent quality control measures to ensure high purity and optical activity. The process may also include steps for the purification and isolation of the final product to achieve the desired chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral reagent in asymmetric synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Comparison with Similar Compounds

Stereochemical Variants: S-Enantiomer

The S-enantiomer (CAS 849939-13-5) shares the same substituents but differs in stereochemistry. Key distinctions:

Substituent Variants: BIPHEN H2 Derivatives

Compounds like rac-5,5',6,6'-Tetramethyl-3,3'-di-t-butyl-1,1'-biphenyl-2,2'-diol (CAS 101203-31-0) differ in substituents and applications:

The trifluoromethyl groups in the target compound improve electron-deficient character, favoring interactions with electron-rich metal centers in catalytic cycles .

Core Structure Variants: Trimethylphenyl and Spirobiindene Analogs

(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol (CAS 400027-51-2) and spirobiindene diols highlight structural flexibility:

The octahydro core in the target compound improves solubility in non-polar solvents, advantageous for homogeneous catalysis .

Biological Activity

(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is a complex organic compound notable for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 710.51 g/mol. The presence of multiple trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of fluorinated phenyl rings. Fluorine atoms are known to significantly affect the pharmacokinetics and bioactivity of organic compounds. Studies have shown that fluorinated compounds can exhibit enhanced binding affinity to various biological targets due to increased electron-withdrawing effects.

Anti-inflammatory Properties

Research indicates that derivatives of similar structures exhibit anti-inflammatory activities. For example, compounds with trifluoromethyl groups have been shown to inhibit nitric oxide (NO) production in macrophages, a key mediator in inflammation. The inhibition of NO production correlates with a reduction in inflammatory responses in vitro .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds suggest that while some derivatives show significant cytotoxic effects at high concentrations (30 mmol/L), others maintain cell viability above 85% at similar concentrations. This highlights the importance of structural modifications in determining the safety profile of fluorinated compounds .

In Vitro Evaluations

In vitro studies involving RAW264.7 macrophages assessed the compound's ability to reduce LPS-induced NO production. Compounds structurally similar to (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol showed promising results in reducing NO levels compared to controls .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C36H26F12O2 |

| Molecular Weight | 710.51 g/mol |

| Purity | 95% |

| Melting Point | 216-220 °C |

| Biological Activity | Effect Observed |

|---|---|

| Nitric Oxide Production Inhibition | Significant reduction observed |

| Cytotoxicity at 30 mmol/L | >85% cell viability for some derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-octahydro-1,1'-bi-2-naphthol?

- Methodological Answer : The synthesis typically involves coupling 3,5-bis(trifluoromethyl)phenyl boronic acid derivatives with a chiral octahydrobinaphthol scaffold. Key steps include:

- Precursor Preparation : Use 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) or benzylamine derivatives as aryl donors .

- Chiral Resolution : Employ enzymatic or chemical resolution to isolate the (R)-enantiomer, ensuring >99% enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

- Purification : Solid-phase extraction (SPE) with HLB cartridges or silica gel chromatography under inert conditions to avoid hydrolysis of trifluoromethyl groups .

Q. How can enantiomeric purity be validated during synthesis?

- Methodological Answer :

- Analytical Techniques : Use chiral stationary-phase HPLC (e.g., Daicel Chiralpak® columns) with hexane/isopropanol mobile phases. Compare retention times with known (S)-enantiomer standards .

- Spectroscopic Confirmation : CD spectroscopy at 220–260 nm to detect Cotton effects specific to the (R)-configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., hydrogen phosphate salts) to confirm absolute configuration .

Q. What analytical techniques are recommended for structural and functional characterization?

- Methodological Answer :

- NMR Analysis : -NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm) and -NMR for octahydrobinaphthol backbone signals (δ = 1.2–2.8 ppm for cyclohexyl protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHFO, m/z 718.571) and detect impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability (>200°C for most derivatives) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Store under argon at -20°C to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling : Use silanized glassware to minimize adsorption losses. Conduct reactions in fume hoods due to potential trifluoromethyl group hydrolysis releasing HF .

- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis?

- Methodological Answer :

- Ligand Design : The octahydrobinaphthol scaffold provides rigidity, while 3,5-bis(trifluoromethyl)phenyl groups enhance electron-withdrawing effects, improving metal coordination (e.g., with Rh or Ru) in hydrogenation reactions .

- Case Study : In ketone reductions, the (R)-configuration induces >90% ee when paired with [RuCl(benzene)] .

- Optimization : Vary solvent polarity (e.g., toluene vs. THF) to tune enantioselectivity. Monitor via in-situ -NMR for phosphine ligand intermediates .

Q. Can computational modeling predict its catalytic performance?

- Methodological Answer :

- DFT Studies : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states. Calculate Gibbs free energy differences (<2 kcal/mol) between (R)- and (S)-pathways .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. dichloromethane) on ligand-metal coordination using AMBER .

- Validation : Correlate computed ee values with experimental HPLC data to refine force field parameters .

Q. How to resolve contradictions in reported enantioselectivity data?

- Methodological Answer :

- Error Source Analysis : Check for trace water in solvents (via Karl Fischer titration) or metal impurities (via ICP-MS) that may alter catalytic cycles .

- Reproducibility : Standardize reaction conditions (e.g., 0.1 mol% catalyst loading, 25°C) across labs. Use NIST-traceable reference materials .

- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases in ee measurements .

Q. What experimental design principles apply when using this compound as a ligand?

- Methodological Answer :

- Screening : Use a Taguchi array to test variables (temperature, solvent, metal precursor) in high-throughput microreactors .

- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify rate-limiting steps .

- Scale-Up : Optimize catalyst recovery via fluorous-tagging (e.g., phosphine oxide derivatives) for recyclability in flow systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.